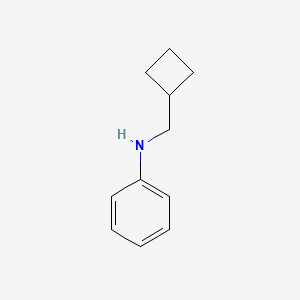
N-(cyclobutylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)aniline is an organic compound with the CAS Number: 191664-09-2 . It has a molecular weight of 161.25 . The compound is in liquid form .
Synthesis Analysis
The methylation of anilines can be achieved using cyclometalated ruthenium complexes . This process, known as a hydrogen autotransfer procedure, proceeds under mild conditions (60 °C) in a practical manner with NaOH as a base . The reaction involves the dehydrogenation of methanol, which forms a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .Molecular Structure Analysis
The InChI code for N-(cyclobutylmethyl)aniline is 1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Anilines can undergo various reactions, including methylation . For instance, anilines can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, and the resulting derivatives can be analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
N-(cyclobutylmethyl)aniline is a liquid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Electroactive Materials
N-(cyclobutylmethyl)aniline belongs to the class of aniline oligomers. These compounds exhibit electroactivity, making them suitable for applications in electronic nanodevices, sensors, and catalysis. Researchers have explored their use in chemical and biological sensors, where their electrical properties play a crucial role .
Biomedical Applications
Aniline oligomers, including N-(cyclobutylmethyl)aniline, have potential biomedical applications. Their electroactivity allows for interactions with cells, influencing cell adhesion, differentiation, and growth. These properties make them attractive for tissue engineering and neural probes .
Cytotoxicity Studies
Understanding the toxicity of aniline oligomers is essential for safe biomedical applications. A study evaluated the cellular responses of aniline oligomers (including aniline dimer, trimer, and tetramer) to mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells. Notably, the aniline trimer exhibited the highest cytotoxicity, while oligomers showed less cytotoxicity to A549 cells compared to NIH-3T3 cells .
Photocatalysis
Recent research has explored the photocatalyzed [4 + 2] cycloaddition between N-cyclobutyl anilines and α-substituted vinylketones. Although this study focused on related substrates, it highlights the compound’s potential in synthetic chemistry and organic transformations .
Solubility Enhancement
Aniline oligomers face challenges related to solubility in aqueous media. Researchers may investigate strategies to enhance the solubility of N-(cyclobutylmethyl)aniline, making it more accessible for various applications .
Degradability and Biocompatibility
Addressing the nondegradability of CPs is crucial for long-term in vivo applications. Researchers could explore modifications to improve the biodegradability of N-(cyclobutylmethyl)aniline while maintaining its electroactive properties .
Mecanismo De Acción
Safety and Hazards
N-(cyclobutylmethyl)aniline is classified as a dangerous substance . It has hazard statements including H302, H312, H314, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
The future directions for N-(cyclobutylmethyl)aniline could involve its use in the synthesis of anilines . Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, finding versatile ways to make anilines from abundant chemicals is of great interest .
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFLMIOOKWFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663120 |
Source


|
| Record name | N-(Cyclobutylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191664-09-2 |
Source


|
| Record name | N-(Cyclobutylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)
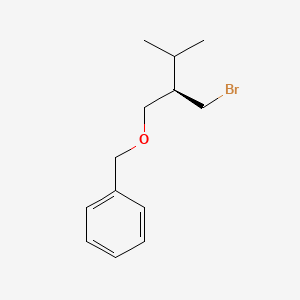
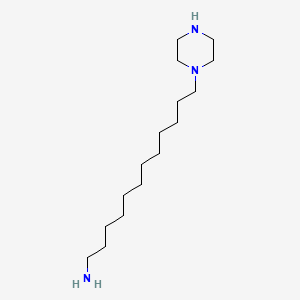
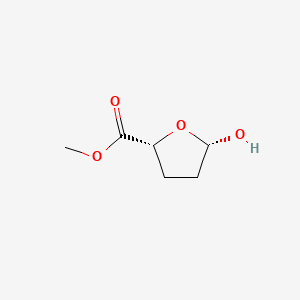
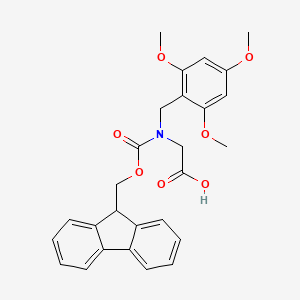
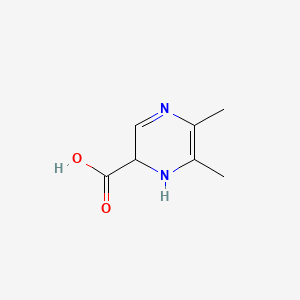
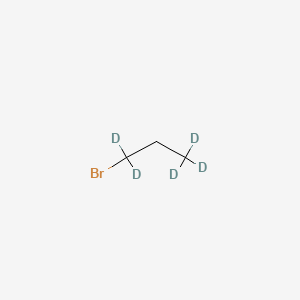
![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)
![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)